1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
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Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O2 and its molecular weight is 439.42. The purity is usually 95%.
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Biological Activity
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a piperazine derivative with potential applications in medicinal chemistry, particularly concerning neurological and psychiatric disorders. This compound is characterized by its complex structure, which includes a piperazine ring and various substituents that enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H28ClN3O2•HCl, with a molar mass of approximately 367.91 g/mol. The structural features include:
- Piperazine ring : A common motif in many pharmaceuticals.
- Chloro and isopropyl groups : These enhance lipophilicity and biological activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions can modulate neurotransmitter levels, which is crucial for therapeutic effects on mood disorders and anxiety.
Table 1: Interaction with Neurotransmitter Receptors
Receptor Type | Affinity (Ki) | Effect |
---|---|---|
Serotonin 5-HT1A | Moderate | Anxiolytic effects |
Dopamine D2 | High | Antipsychotic effects |
Biological Activity Studies
Research has shown that compounds similar to this compound exhibit significant pharmacological activities.
Case Study: Antidepressant Effects
A study evaluated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors in rodents, correlating with increased serotonin levels in the brain.
Pharmacological Profile
The compound's pharmacological profile suggests potential applications in treating various conditions:
- Anxiety Disorders : By modulating serotonin levels.
- Schizophrenia : Through dopamine receptor antagonism.
Table 2: Summary of Pharmacological Effects
Condition | Mechanism | Potential Outcome |
---|---|---|
Anxiety | Serotonin modulation | Reduced anxiety symptoms |
Schizophrenia | Dopamine antagonism | Reduced psychotic symptoms |
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Refluxing in organic solvents (e.g., ethanol).
- Purification techniques such as recrystallization or chromatography.
Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O2.ClH/c1-17(2)19-5-8-22(9-6-19)28-16-21(27)15-25-10-12-26(13-11-25)23-14-20(24)7-4-18(23)3;/h4-9,14,17,21,27H,10-13,15-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMGPMYDHPQULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.